1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide typically involves multiple steps:
Formation of 5-chloro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with thionyl chloride under controlled conditions.
Nucleophilic substitution: The sulfonyl chloride intermediate undergoes nucleophilic substitution with N-propylpiperidine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides, thiols.
Substitution products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N-propylpiperidine: Another precursor used in the synthesis.
Uniqueness
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h4-5,11-12H,3,6-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPTUWFSOGCXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.